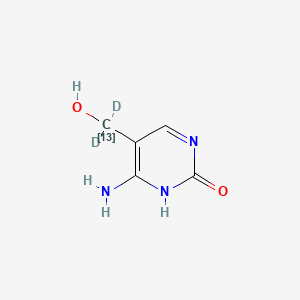

5-Hydroxymethylcytosine-13C,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

144.13 g/mol |

IUPAC Name |

6-amino-5-[dideuterio(hydroxy)(113C)methyl]-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10)/i2+1D2 |

InChI Key |

RYVNIFSIEDRLSJ-ASZAYNGHSA-N |

Isomeric SMILES |

[2H][13C]([2H])(C1=C(NC(=O)N=C1)N)O |

Canonical SMILES |

C1=NC(=O)NC(=C1CO)N |

Origin of Product |

United States |

Foundational & Exploratory

5-Hydroxymethylcytosine: A Key Epigenetic Regulator in Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-hydroxymethylcytosine (5hmC) has emerged from being considered a mere intermediate in DNA demethylation to a stable and crucial epigenetic mark with distinct roles in gene regulation.[1][2] This technical guide provides a comprehensive overview of the function of 5hmC, detailing its formation, genomic distribution, and multifaceted role in controlling gene expression. It further explores its implications in various disease states, particularly in cancer and neurological disorders, and presents detailed methodologies for its study. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development seeking to understand and target the mechanisms of 5hmC-mediated gene regulation.

Introduction to 5-Hydroxymethylcytosine

5-hydroxymethylcytosine is a modified form of cytosine, derived from the oxidation of 5-methylcytosine (5mC).[1][3] This conversion is catalyzed by the Ten-eleven translocation (TET) family of dioxygenases.[4][5][6] Initially viewed as a transient step in the process of active DNA demethylation, a growing body of evidence now supports 5hmC as a stable epigenetic mark with its own unique functions in the genome.[1][2] Its discovery has added another layer of complexity to the epigenetic landscape, offering new avenues for understanding gene regulation in both health and disease.

The Enzymatic Machinery: TET Proteins

The generation of 5hmC is orchestrated by the TET family of enzymes (TET1, TET2, and TET3).[4][5] These enzymes are α-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenases that successively oxidize 5mC to 5hmC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[4][5][6]

The activity of TET enzymes is tightly regulated by various factors, including the availability of co-factors like α-KG and post-translational modifications.[4] Furthermore, TET expression and activity are influenced by various signaling pathways, including Wingless (WNT), Notch, Sonic Hedgehog (SHH), and Transforming Growth Factor Beta (TGF-β).[7][8] Dysregulation of these pathways can, therefore, impact 5hmC levels and contribute to disease.[7]

Figure 1: Regulation and activity of TET enzymes in the DNA demethylation pathway.

Genomic Distribution and Function in Gene Regulation

The distribution of 5hmC across the genome is non-random and tissue-specific.[9] High levels of 5hmC are particularly abundant in the central nervous system.[10][11][12] Unlike 5mC, which is often associated with gene silencing, 5hmC is enriched in the bodies of actively transcribed genes and at enhancers.[13][14][15]

The presence of 5hmC in gene bodies is positively correlated with gene expression levels.[13][15][16][17] It is thought to play a role in fine-tuning transcription, potentially by influencing chromatin accessibility and the binding of regulatory proteins.[4][14] At enhancers, 5hmC is associated with the activation of tissue-specific genes.[4][15]

Table 1: Quantitative Levels of 5hmC in Human Tissues

| Tissue | 5hmC Percentage of Total Nucleotides | Reference |

| Brain | 0.40% - 0.67% | [18] |

| Liver | ~0.46% | [18] |

| Kidney | ~0.38% | [18] |

| Colorectal | 0.45% - 0.57% | [18] |

| Lung | 0.14% - 0.18% | [18] |

| Heart | ~0.05% | [18] |

| Breast | ~0.05% | [18] |

| Placenta | ~0.06% | [18] |

Data summarized from multiple studies; values represent approximate ranges.

The function of 5hmC is mediated, in part, through the recruitment of specific "reader" proteins. While some proteins that bind to 5mC are repelled by 5hmC, a distinct set of proteins specifically recognizes and binds to 5hmC.[19] These readers can then recruit other factors to modulate chromatin structure and gene expression.[19]

Role of 5-Hydroxymethylcytosine in Disease

Cancer

A global loss of 5hmC is a common feature across many types of cancer, including those of the lung, brain, and colorectum.[20][21][22][23] This depletion is often associated with mutations in TET genes or genes encoding enzymes that produce TET cofactors, such as isocitrate dehydrogenase (IDH).[20] However, a widespread loss of 5hmC is also observed in cancers without these mutations.[20]

The reduction in 5hmC levels can contribute to tumorigenesis by altering gene expression patterns, leading to the silencing of tumor suppressor genes and the activation of oncogenes.[4][21] In some contexts, however, high levels of 5hmC have been associated with poor prognosis, suggesting a complex and context-dependent role in cancer.[21] The level of 5hmC is also being explored as a potential biomarker for cancer diagnosis and prognosis and may influence the response to chemotherapy.[1][24]

Table 2: Changes in 5hmC Levels in Cancer

| Cancer Type | Change in 5hmC | Associated Genes/Pathways | Reference |

| Hematological Malignancies | Decreased | TET2 mutations | [20] |

| Glioblastoma | Decreased | IDH1/2 mutations | [20] |

| Lung Cancer | Decreased | - | [23] |

| Colorectal Cancer | Decreased | - | [18] |

| Breast Cancer | Altered | Prolactin signaling, immune function | [25] |

Neurological Disorders

Given its high abundance in the brain, it is not surprising that alterations in 5hmC are implicated in a variety of neurological disorders.[2][11][26] Changes in 5hmC patterns have been observed in neurodevelopmental disorders such as Autism Spectrum Disorder and Rett syndrome, as well as in neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[11][26][27] These changes in 5hmC are thought to contribute to the pathogenesis of these disorders by disrupting the normal gene expression programs required for neuronal function and survival.[11][27]

Experimental Protocols for 5hmC Analysis

Several techniques have been developed to map and quantify 5hmC at a genome-wide scale. These methods are essential for elucidating the role of this epigenetic mark in gene regulation.

Figure 2: Workflows for TAB-seq and oxBS-seq.

TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq allows for the direct, single-base resolution mapping of 5hmC.[28][29][30][31]

Methodology:

-

Protection of 5hmC: Genomic DNA is treated with β-glucosyltransferase (βGT), which specifically adds a glucose moiety to the hydroxyl group of 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC). This modification protects 5hmC from subsequent oxidation.[29]

-

Oxidation of 5mC: The DNA is then treated with a TET enzyme, which oxidizes 5mC to 5caC.[29]

-

Bisulfite Conversion: Standard bisulfite treatment is performed. Unmodified cytosine and 5caC are deaminated to uracil, while the protected 5gmC remains as cytosine.

-

Sequencing and Analysis: During PCR amplification and sequencing, uracil is read as thymine, and 5gmC is read as cytosine. This allows for the direct identification of the original 5hmC sites.[29]

Oxidative Bisulfite Sequencing (oxBS-seq)

oxBS-seq is another method for the single-base resolution quantification of 5mC and 5hmC.[32][33][34]

Methodology:

-

Parallel Samples: Two aliquots of the same genomic DNA are used.

-

Oxidation: One aliquot is subjected to chemical oxidation (e.g., with potassium perruthenate, KRuO₄), which converts 5hmC to 5-formylcytosine (5fC).[32][33]

-

Bisulfite Conversion: Both the oxidized and unoxidized samples are then treated with bisulfite.

-

In the unoxidized (standard bisulfite sequencing) sample, both 5mC and 5hmC are resistant to conversion and are read as cytosine.

-

In the oxidized sample, 5mC is resistant to conversion, but 5fC (derived from 5hmC) is converted to uracil.

-

-

Sequencing and Analysis: Both libraries are sequenced, and the levels of 5hmC at any given cytosine position are inferred by subtracting the methylation level in the oxBS-seq library from that in the standard BS-seq library.[32][33][34]

5hmC Immunoprecipitation (hMeDIP-seq)

This antibody-based enrichment method provides a profile of 5hmC-enriched regions across the genome.

Methodology:

-

DNA Fragmentation: Genomic DNA is sonicated to produce random fragments.

-

Immunoprecipitation: The fragmented DNA is incubated with an antibody that specifically recognizes 5hmC.

-

Enrichment: The antibody-bound DNA fragments are captured, typically using magnetic beads.

-

Sequencing and Analysis: The enriched DNA fragments are then sequenced, and the resulting reads are mapped back to the genome to identify regions with high levels of 5hmC.

Conclusion and Future Directions

5-hydroxymethylcytosine is a critical epigenetic modification with a profound impact on gene regulation. Its dynamic nature and tissue-specific distribution underscore its importance in development and cellular identity. The widespread loss of 5hmC in cancer and its alteration in neurological disorders highlight its potential as both a biomarker and a therapeutic target.

Future research will likely focus on further dissecting the precise molecular mechanisms by which 5hmC influences gene expression, including the identification of additional reader proteins and their downstream effectors. Advances in sequencing technologies will enable more sensitive and quantitative mapping of 5hmC, even in rare cell populations. A deeper understanding of the regulation of TET enzymes and the signaling pathways that control their activity will be crucial for developing novel therapeutic strategies aimed at modulating 5hmC levels in disease. The continued exploration of the "hydroxymethylome" promises to yield significant insights into the epigenetic control of cellular function and provide new opportunities for the diagnosis and treatment of human diseases.

References

- 1. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From development to diseases: the role of 5hmC in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Hydroxymethylcytosine: generation, fate, and genomic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TET enzymes - Wikipedia [en.wikipedia.org]

- 7. oatext.com [oatext.com]

- 8. Frontiers | The Role of Ten-Eleven Translocation Proteins in Inflammation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | New Insights into 5hmC DNA Modification: Generation, Distribution and Function [frontiersin.org]

- 11. The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases [frontiersin.org]

- 13. Correlated 5-Hydroxymethylcytosine (5hmC) and Gene Expression Profiles Underpin Gene and Organ-Specific Epigenetic Regulation in Adult Mouse Brain and Liver | PLOS One [journals.plos.org]

- 14. Genome-wide analysis of 5-hydroxymethylcytosine distribution reveals its dual function in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Tissue-specific 5-hydroxymethylcytosine landscape of the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of 5-hydroxymethylcytosine in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation and Functional Significance of 5-Hydroxymethylcytosine in Cancer [mdpi.com]

- 22. 5-hydroxymethylcytosine in cancer: significance in diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Exploring role of 5hmC as potential marker of chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Genome-wide characterization of cytosine-specific 5-hydroxymethylation in normal breast tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Role of 5-hydroxymethylcytosine in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Exploring the epigenetic landscape: The role of 5-hydroxymethylcytosine in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. epigenie.com [epigenie.com]

- 31. Tet-Assisted Bisulfite Sequencing (TAB-seq). | Semantic Scholar [semanticscholar.org]

- 32. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of 13C and Deuterium Labeling in Epigenetic Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of epigenetics, which involves heritable changes in gene expression that do not alter the underlying DNA sequence, is crucial for understanding cellular differentiation, development, and disease. Post-translational modifications (PTMs) of histones and chemical modifications of DNA and RNA are the cornerstones of epigenetic regulation. Accurate quantification of these modifications is paramount for elucidating their roles in biological processes and for the development of novel therapeutics. Stable isotope labeling, particularly with Carbon-13 (¹³C) and Deuterium (d2 or ²H), has emerged as a gold standard for the precise and robust quantification of epigenetic marks by mass spectrometry. This technical guide provides a comprehensive overview of the significance, experimental protocols, and data analysis considerations for using ¹³C and d2-labeled standards in epigenetic research.

Core Principles of Stable Isotope Labeling in Epigenetics

Stable isotope labeling in mass spectrometry-based proteomics and nucleic acid analysis relies on the introduction of heavier, non-radioactive isotopes into molecules of interest. These labeled molecules are chemically identical to their endogenous counterparts but can be distinguished by their mass-to-charge (m/z) ratio in a mass spectrometer. This allows for their use as internal standards to correct for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby enabling highly accurate quantification.

The two primary approaches for introducing stable isotopes in epigenetic studies are:

-

Metabolic Labeling: In this in vivo or in situ approach, cells or organisms are cultured in media containing amino acids or other precursors enriched with stable isotopes (e.g., ¹³C-labeled lysine and arginine in SILAC - Stable Isotope Labeling with Amino acids in Cell culture). These labeled precursors are incorporated into newly synthesized proteins, including histones, providing a global internal standard.

-

Use of Synthetic Labeled Standards: This method involves spiking a known amount of a synthetic peptide or nucleoside, which has been chemically synthesized to include ¹³C or d2 atoms, into a biological sample. These "heavy" standards are designed to be identical in sequence to the endogenous target molecule.

Data Presentation: Quantitative Parameters of Isotopic Labeling

The precise mass shift introduced by isotopic labeling is fundamental to the design and analysis of quantitative epigenetic experiments. The following tables summarize key quantitative data for commonly used ¹³C and d2-labeled molecules.

| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) | Common Application |

| Lysine (Lys) | ¹³C₆ | 6 | SILAC, Synthetic Peptides |

| Lysine (Lys) | ¹³C₆, ¹⁵N₂ | 8 | SILAC (3-plex) |

| Lysine (Lys) | d4 (4,4,5,5-D4) | 4 | SILAC (3-plex) |

| Arginine (Arg) | ¹³C₆ | 6 | SILAC, Synthetic Peptides |

| Arginine (Arg) | ¹³C₆, ¹⁵N₄ | 10 | SILAC (3-plex) |

| Leucine (Leu) | d3 | 3 | SILAC |

| Methionine (Met) | ¹³C-methyl, d3 | 4 | Heavy Methyl SILAC |

Table 1: Mass Shifts of Commonly Used Stable Isotope-Labeled Amino Acids in Proteomics.

| Labeled Nucleoside | Isotopic Composition | Mass Shift (Da) | Common Application |

| 2'-deoxycytidine (dC) | ¹⁵N₃ | 3 | DNA Methylation Analysis |

| 5-methyl-2'-deoxycytidine (5mdC) | ¹³C-methyl, d3 | 4 | DNA Methylation Analysis |

| 2'-deoxyguanosine (dG) | ¹⁵N₅ | 5 | DNA Methylation Analysis |

Table 2: Mass Shifts of Stable Isotope-Labeled Nucleosides for DNA Modification Analysis.

| Parameter | Label-Free Quantification | Stable Isotope Labeling (e.g., SILAC) |

| Precision (CV%) | 15-30% | <15% |

| Accuracy | Lower | Higher |

| Linear Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude |

| Limit of Quantification (LOQ) | Higher | Lower |

| Throughput | High | Lower (due to labeling time) |

| Cost | Lower | Higher |

Table 3: Comparison of Quantitative Performance between Label-Free and Stable Isotope Labeling Methods in Proteomics.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: One-Carbon Metabolism Pathway for Methyl Group Donation.

An In-depth Technical Guide to Stable Isotope Dilution for DNA Modification Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental workflows, and applications of stable isotope dilution mass spectrometry (SID-MS) for the precise and accurate quantification of DNA modifications. This powerful analytical technique is the gold standard for analyzing a wide range of DNA alterations, from epigenetic marks to DNA adducts formed by exposure to carcinogens.

Core Principles of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry is a quantitative method that relies on the use of a stable isotope-labeled analog of the analyte of interest as an internal standard.[1] This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2]

The core principle of SID-MS lies in adding a known amount of the stable isotope-labeled internal standard to a sample at an early stage of the analytical process.[1] This "spiked" sample is then subjected to the entire sample preparation workflow, including DNA extraction, hydrolysis, and purification. Because the internal standard has virtually identical physicochemical properties to the endogenous analyte, it experiences the same losses during sample processing and the same ionization response in the mass spectrometer.[1] By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, an accurate and precise quantification of the DNA modification can be achieved, effectively correcting for any variability in the analytical procedure.[3]

Experimental Workflow

The general workflow for the analysis of DNA modifications by stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) involves several key steps, from sample collection to data analysis.

Caption: General experimental workflow for stable isotope dilution LC-MS/MS analysis of DNA modifications.

Data Presentation: Quantitative Analysis of DNA Modifications

The following tables summarize quantitative data for various DNA modifications in different biological samples, as determined by stable isotope dilution mass spectrometry.

Table 1: Levels of 5-Methylcytosine (5mC) and 5-Hydroxymethylcytosine (5hmC) in Various Human Tissues

| Tissue | 5mC (% of total Cytosine) | 5hmC (% of total Cytosine) | Reference |

| Brain | Not specified | 0.67% | [4] |

| Liver | Not specified | 0.46% | [4] |

| Kidney | Not specified | 0.38% | [4] |

| Colorectal | Not specified | 0.46-0.57% | [4] |

| Lung | Not specified | 0.18% | [4] |

| Heart | Not specified | 0.05% | [4] |

| Breast | Not specified | 0.05% | [4] |

| Placenta | Not specified | 0.06% | [4] |

| Colorectal Cancer | Not specified | 0.02-0.06% | [4] |

Table 2: Levels of 5-Hydroxymethylcytosine (hmC) in Various Mouse Tissues

| Tissue | hmC (% of total dC) | Reference |

| Cerebral Cortex | ~0.6-0.7% | [5] |

| Cerebellum | ~0.4% | [5] |

| Heart | ~0.2% | [5] |

| Lung | ~0.2% | [5] |

| Kidney | ~0.15% | [5] |

| Liver | ~0.03-0.06% | [5] |

| Spleen | ~0.03-0.06% | [5] |

| Testes | ~0.03-0.06% | [5] |

| Pituitary Gland | ~0.06% | [5] |

Table 3: Quantification of DNA Adducts in Human Lung Samples

| DNA Adduct | Level (adducts / 10⁸ nucleosides) | Reference |

| 3,N⁴-etheno-2′-deoxycytidine | 16.9–115.3 | [6][7] |

| 1,N⁶-etheno-2′-deoxyadenosine | 27.2–179 | [6][7] |

| N²-(trans-methylisoeugenol-3′-yl)-2′-deoxyguanosine | 1.7–23.7 | [6][7] |

| Benzo[a]pyrene adducts | Not detected | [6][7] |

| 1-Methylpyrene adducts | Not detected | [6][7] |

| 4-Aminobiphenyl adducts | Not detected | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the stable isotope dilution analysis of DNA modifications.

DNA Extraction from Tissue

This protocol is a general guideline and may require optimization depending on the tissue type.

Materials:

-

Tissue sample (e.g., 20-50 mg)

-

Lysis buffer (e.g., Monarch gDNA Tissue Lysis Buffer)

-

Proteinase K

-

RNase A

-

gDNA Wash Buffer

-

gDNA Elution Buffer

-

Microcentrifuge tubes (1.5 mL)

-

Thermal mixer or heating block

Procedure:

-

Place the tissue sample in a 1.5 mL microcentrifuge tube.

-

Add 180 µL of Tissue Lysis Buffer and 20 µL of Proteinase K to the tube.

-

Incubate at 56°C in a thermal mixer with agitation until the tissue is completely lysed.

-

Add 3 µL of RNase A and incubate at room temperature for 5-10 minutes.

-

Proceed with a genomic DNA purification kit protocol, which typically involves the following steps:

-

Add binding buffer and ethanol to the lysate.

-

Transfer the mixture to a gDNA purification column and centrifuge.

-

Wash the column with gDNA Wash Buffer.

-

Elute the purified DNA with preheated gDNA Elution Buffer.

-

-

Quantify the extracted DNA using a spectrophotometer or fluorometer.

Enzymatic Hydrolysis of DNA to Deoxyribonucleosides

This protocol describes a one-step enzymatic digestion of DNA.

Materials:

-

Purified DNA sample

-

Digest Mix:

-

Benzonase (e.g., 250 Units)

-

Phosphodiesterase I (e.g., 300 mUnits)

-

Alkaline phosphatase (e.g., 200 Units)

-

Tris-HCl buffer (20 mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂

-

-

Water bath or incubator at 37°C

Procedure:

-

Reconstitute the purified DNA in water or a suitable buffer at a concentration of approximately 20 ng/µL.[8]

-

Prepare the Digest Mix by combining the enzymes in the Tris-HCl buffer.[8]

-

To 1 µg of DNA, add 50 µL of the Digest Mix.[8]

-

Incubate the reaction mixture at 37°C for at least 6 hours.[8]

-

The digested sample containing deoxyribonucleosides is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis of Modified Deoxyribonucleosides

This is a representative protocol and parameters should be optimized for the specific analytes and instrumentation.

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 150 × 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: 60% acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

Gradient:

-

0-2.5 min: 4.8% B

-

2.5-20 min: 4.8% to 30% B

-

20-28 min: 30% to 50% B

-

28-30 min: 50% to 100% B

-

30-34 min: 100% B

-

34-34.1 min: 100% to 0% B

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example for 5mC and 5hmC):

-

5-methyl-2'-deoxycytidine (5mdC): m/z 242.1 → 126.1

-

5-hydroxymethyl-2'-deoxycytidine (5hmdC): m/z 258.1 → 142.1

-

2'-deoxycytidine (dC): m/z 228.1 → 112.1

-

-

Optimize other parameters such as capillary voltage, source temperature, and collision energy for each analyte.

Visualization of a Relevant Signaling Pathway: Base Excision Repair

DNA modifications, particularly those resulting from damage, are often addressed by cellular DNA repair mechanisms. The Base Excision Repair (BER) pathway is a primary mechanism for repairing small, non-helix-distorting base lesions.

Caption: A simplified diagram of the Base Excision Repair (BER) pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TET Enzymes in the Formation of 5-Hydroxymethylcytosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Ten-Eleven Translocation (TET) family of enzymes and their central role in the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). It details the biochemical mechanisms, presents quantitative data on enzyme activity and 5hmC abundance, outlines key experimental protocols for studying this epigenetic modification, and visualizes the critical pathways and workflows involved.

Introduction: The Discovery of TET Enzymes and 5hmC

For decades, DNA methylation, specifically the addition of a methyl group to the 5th position of cytosine (5mC), was considered a stable epigenetic mark primarily associated with gene silencing. The discovery of the Ten-eleven translocation (TET) family of proteins revolutionized this view by identifying an active mechanism for demethylation.[1][2] These enzymes, including TET1, TET2, and TET3, are dioxygenases that catalyze the iterative oxidation of 5mC, initiating a pathway for its removal and introducing new, functionally distinct epigenetic marks.[3]

The first product of this oxidation, 5-hydroxymethylcytosine (5hmC), is not merely a transient intermediate but has emerged as a stable and abundant epigenetic mark in its own right, particularly enriched in the brain and embryonic stem cells.[4][5] The presence and distribution of 5hmC are critical for various biological processes, including pluripotency, development, and neuronal function, while its dysregulation is implicated in numerous diseases, including cancer.[1][6]

The Enzymatic Pathway of 5mC Oxidation

TET enzymes are members of the Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenase superfamily.[3][7] They utilize molecular oxygen to hydroxylate the methyl group of 5mC. This process is not limited to a single step; TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and subsequently to 5-carboxylcytosine (5caC).[1][2]

The complete oxidation pathway is as follows:

-

5-methylcytosine (5mC) → 5-hydroxymethylcytosine (5hmC)

-

5-hydroxymethylcytosine (5hmC) → 5-formylcytosine (5fC)

-

5-formylcytosine (5fC) → 5-carboxylcytosine (5caC)

These oxidized cytosines, particularly 5fC and 5caC, are recognized and excised by Thymine-DNA Glycosylase (TDG), leading to an abasic site. The Base Excision Repair (BER) pathway then repairs this site, ultimately replacing the modified cytosine with an unmodified one, thus completing the active demethylation process.[8] Alternatively, the conversion of 5mC to 5hmC can lead to passive, replication-dependent demethylation because the maintenance methyltransferase DNMT1 recognizes 5hmC poorly.[2]

Quantitative Data: Enzyme Specificity and 5hmC Distribution

The activity of TET enzymes and the resulting abundance of 5hmC vary significantly depending on the substrate and the biological context.

TET Enzyme Substrate Preference

Biochemical studies have demonstrated that TET enzymes exhibit a preference for their substrates, generally being most active on 5mC and progressively less active on the oxidized derivatives. This intrinsic property helps ensure that 5hmC can exist as a stable mark rather than being immediately converted to 5fC and 5caC.

| Substrate | Relative TET2 Activity | Key Finding |

| 5-methylcytosine (5mC) | Highest | 5mC is the preferential substrate for TET enzymes, initiating the oxidation cascade.[9] |

| 5-hydroxymethylcytosine (5hmC) | Intermediate | TET proteins are less active on 5hmC compared to 5mC, allowing 5hmC to accumulate as a stable mark.[9][10] |

| 5-formylcytosine (5fC) | Lowest | The conversion of 5fC to 5caC is the least efficient step for some TET enzymes.[10] |

Abundance of 5-hydroxymethylcytosine in Human Tissues

The global levels of 5hmC are highly tissue-specific, reflecting the differential expression and activity of TET enzymes. The brain, particularly neurons, shows the highest levels of 5hmC, where it is believed to play a crucial role in regulating gene expression for neuronal function.

| Human Tissue | Approximate % of 5hmC (relative to total cytosine) | Reference |

| Brain (Cerebrum) | 0.60% - 0.70% | [5] |

| Rectum | 0.57% | [5] |

| Liver | 0.46% | [5] |

| Colon | 0.45% | [5] |

| Kidney | 0.38% | [5] |

| Lung | 0.14% - 0.18% | [5] |

| Placenta | 0.06% | [5] |

| Breast | 0.05% | [5] |

| Heart | 0.05% | [5] |

| Colon Cancer Tissue | 0.02% - 0.06% | [5] |

Signaling Pathways Influencing TET Activity

TET enzyme expression and activity are not constitutive but are regulated by major cellular signaling pathways. Dysregulation of these pathways in diseases like cancer can lead to altered TET function and global changes in 5hmC levels. For example, the TGF-β pathway, often activated in cancer, can suppress the expression of TET genes, contributing to the loss of 5hmC observed in many tumors.[11][12]

Experimental Protocols

Distinguishing between 5mC and 5hmC at single-base resolution is a significant technical challenge. Standard bisulfite sequencing cannot differentiate between the two marks. Several key techniques have been developed to overcome this limitation.

Protocol: Oxidative Bisulfite Sequencing (oxBS-Seq)

OxBS-Seq provides a direct readout of 5mC levels, with 5hmC levels being inferred by comparison to a standard bisulfite sequencing (BS-Seq) experiment.[13][14]

Principle: A specific chemical oxidation step converts 5hmC into 5-formylcytosine (5fC). Unlike 5mC and 5hmC, 5fC is susceptible to deamination during bisulfite treatment and is ultimately read as a thymine (T). Therefore, in an oxBS-Seq experiment, only 5mC is read as cytosine (C).

Methodology:

-

Sample Preparation: Isolate high-quality genomic DNA.

-

Parallel Reactions: Split the DNA sample into two aliquots. One will be used for standard BS-Seq and the other for oxBS-Seq.

-

Oxidation (oxBS-Seq Aliquot): Treat the DNA with an oxidant, typically potassium perruthenate (KRuO₄), which selectively oxidizes 5hmC to 5fC.[14] This reaction does not affect 5mC.

-

Bisulfite Conversion: Perform standard sodium bisulfite treatment on both the oxidized and non-oxidized DNA samples. This converts unmethylated cytosines to uracil (U), while 5mC remains as C. In the oxidized sample, the newly formed 5fC is also converted to U.

-

PCR Amplification & Sequencing: Amplify the converted DNA using PCR (U is replaced by T) and perform next-generation sequencing.

-

Data Analysis:

-

BS-Seq Library: C reads represent the sum of 5mC + 5hmC.

-

oxBS-Seq Library: C reads represent only 5mC.

-

Calculation: The level of 5hmC at any given site is calculated by subtracting the methylation percentage from the oxBS-Seq data from the percentage obtained from the BS-Seq data.[15]

-

Protocol: TET-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-Seq provides a direct, positive readout of 5hmC, avoiding the subtractive method of oxBS-Seq.[16][17]

Principle: TAB-Seq uses a combination of enzymatic steps to differentiate 5hmC from 5mC. First, 5hmC is "protected" from further oxidation. Then, TET enzymes are used to oxidize all unprotected 5mC to 5caC, which behaves like an unmethylated cytosine during bisulfite treatment.

Methodology:

-

Sample Preparation: Isolate high-quality genomic DNA.

-

Protection of 5hmC: Treat the DNA with β-glucosyltransferase (βGT). This enzyme transfers a glucose moiety to the hydroxyl group of 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC). This modification protects the site from TET enzyme activity.[4]

-

Oxidation of 5mC: Treat the glucosylated DNA with a recombinant TET enzyme (e.g., mTet1). This step oxidizes all unprotected 5mC bases to 5-carboxylcytosine (5caC). The protected 5gmC and unmethylated cytosines are unaffected.[17][18]

-

Bisulfite Conversion: Perform standard sodium bisulfite treatment. During this step, unmethylated cytosines and 5caC are converted to uracil (U). The protected 5gmC is resistant to conversion and remains as C.

-

PCR Amplification & Sequencing: Amplify the DNA and perform next-generation sequencing.

-

Data Analysis: In the final sequencing data, any cytosine (C) read corresponds to an original 5hmC site. Unmethylated cytosines and 5mC sites are read as thymine (T).

Protocol: In Vitro TET Enzyme Activity Assay

This generalized protocol is for measuring the ability of a recombinant TET protein to oxidize a specific DNA substrate in a controlled environment.[19]

Methodology:

-

Substrate Preparation: Synthesize or obtain a short double-stranded DNA oligonucleotide containing a single 5mC at a known position.

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Reaction Buffer (e.g., 50 mM HEPES, pH ~7.5-8.0)

-

Recombinant TET Protein (e.g., purified catalytic domain of TET1, TET2, or TET3)

-

5mC-containing DNA substrate

-

Cofactors: Fe(II) (e.g., 75 µM (NH₄)₂Fe(SO₄)₂) and 2-oxoglutarate (2-OG, e.g., 1 mM)

-

Reducing Agent: Ascorbate (e.g., 2 mM) to maintain iron in the Fe(II) state.

-

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding EDTA to chelate the Fe(II) or by heat inactivation.

-

Product Analysis: Analyze the conversion of 5mC to 5hmC, 5fC, and 5caC. This can be achieved through several methods:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Digest the DNA to single nucleosides and quantify the amounts of dC, 5mdC, 5hmdC, 5fdC, and 5cadC. This is the most quantitative method.[19]

-

Thin-Layer Chromatography (TLC): Use radiolabeled DNA substrates to separate and visualize the different modified cytosines.[19]

-

Dot Blot or ELISA: Use antibodies specific to 5hmC, 5fC, or 5caC to detect product formation.

-

Conclusion and Future Directions

The discovery of TET enzymes has fundamentally altered our understanding of DNA demethylation and epigenetic regulation. The product of their initial activity, 5hmC, is now recognized as a critical sixth base in the genome, with distinct regulatory functions. The quantitative and technological tools described herein are essential for researchers and drug development professionals seeking to understand and manipulate this pathway. Future research will continue to unravel the precise mechanisms by which TET enzymes are recruited to specific genomic loci, how 5hmC is "read" by other cellular proteins, and how the dysregulation of this pathway can be therapeutically targeted in cancer and neurological disorders.

References

- 1. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TET enzymes - Wikipedia [en.wikipedia.org]

- 8. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. oatext.com [oatext.com]

- 13. researchgate.net [researchgate.net]

- 14. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 18. Tet-Assisted Bisulfite Sequencing (TAB-seq). | Semantic Scholar [semanticscholar.org]

- 19. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

The Sixth Base: A Technical Guide to the Discovery and Significance of 5-Hydroxymethylcytosine (5hmC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of epigenetics has been profoundly reshaped by the discovery of 5-hydroxymethylcytosine (5hmC), a stable modification of the DNA base cytosine, now widely recognized as the "sixth base" of the genome.[1] Initially observed in bacteriophages in 1952, its significance in mammals was not appreciated until its rediscovery in 2009 in mammalian brain and embryonic stem cells.[2][3] This technical guide provides an in-depth exploration of the discovery, biological significance, and methodological approaches related to 5hmC. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this pivotal epigenetic marker. The guide details the enzymatic pathways governing its formation, its diverse roles in gene regulation, development, and disease, and provides a comparative analysis of key experimental techniques for its study.

Discovery and Establishment as the Sixth Base

The journey to recognizing 5hmC as a fundamental component of the mammalian epigenome began with the identification of enzymes that could modify 5-methylcytosine (5mC), the well-established "fifth base." This led to the characterization of the Ten-Eleven Translocation (TET) family of dioxygenases.[4]

The Role of TET Enzymes

The TET family of enzymes (TET1, TET2, and TET3) are α-ketoglutarate and Fe(II)-dependent dioxygenases that catalyze the oxidation of 5mC.[4] This enzymatic reaction sequentially converts 5mC to 5hmC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[4][5] This discovery was monumental as it provided a mechanism for active DNA demethylation, a process that had long been hypothesized but for which the molecular machinery was unclear.[6]

A Stable Mark, Not Just a Transient Intermediate

While 5hmC is an intermediate in the pathway of DNA demethylation, a growing body of evidence indicates that it is also a stable epigenetic mark with its own distinct biological functions.[7][8] Its abundance varies significantly across different tissue types, with particularly high levels found in the central nervous system.[1][5] This tissue-specific distribution suggests a functional role beyond simply being a transient step in the removal of methylation.[1]

Biological Significance of 5hmC

The presence and distribution of 5hmC have profound implications for gene regulation, cellular differentiation, and the pathogenesis of various diseases.

Gene Regulation

5hmC is predominantly found in euchromatin, particularly in the bodies of actively transcribed genes and at enhancers.[5][7] Its presence is generally correlated with increased gene expression.[9] 5hmC can influence gene expression through several mechanisms:

-

Promoting a transcriptionally permissive chromatin state: 5hmC is associated with open chromatin and histone marks indicative of active transcription.[7][10]

-

Modulating the binding of regulatory proteins: The hydroxyl group of 5hmC can alter the binding affinity of proteins that recognize methylated DNA, potentially recruiting a different set of reader proteins compared to 5mC.[10]

-

Facilitating DNA demethylation: By initiating the demethylation cascade, 5hmC plays a crucial role in removing repressive 5mC marks, thereby enabling gene activation.[5]

Development and Differentiation

The levels of 5hmC are dynamically regulated during development and cellular differentiation. High levels of 5hmC are observed in embryonic stem cells (ESCs), where it is involved in maintaining pluripotency.[11] During differentiation, the distribution of 5hmC changes, contributing to the establishment of cell-type-specific gene expression patterns.[12] For instance, the accumulation of 5hmC in post-mitotic neurons is associated with "functional demethylation" that facilitates transcription and gene expression required for neuronal function.[2]

Role in Disease

Aberrant 5hmC patterns have been implicated in a wide range of human diseases, most notably in cancer and neurological disorders.[13][14]

-

Cancer: A global loss of 5hmC is a common feature in many types of cancer.[13] This can be caused by mutations in TET genes or in genes encoding enzymes that produce the TET cofactor α-ketoglutarate, such as isocitrate dehydrogenase (IDH).[13] The reduction in 5hmC levels can lead to altered gene expression, promoting tumorigenesis.

-

Neurological Disorders: Given its high abundance in the brain, it is not surprising that dysregulation of 5hmC is linked to various neurological conditions.[15] Altered 5hmC levels have been observed in neurodegenerative diseases and are thought to contribute to the underlying pathology.[16]

Quantitative Distribution of 5hmC

The abundance of 5hmC varies significantly across different tissues and cell types, highlighting its specialized roles. The following tables summarize the quantitative data on 5hmC levels.

Table 1: Global 5hmC Content in Human Tissues

| Tissue | % of 5hmC (relative to total cytosine) | Reference |

| Brain | 0.40 - 0.67% | [6] |

| Liver | 0.40 - 0.46% | [6] |

| Kidney | 0.38 - 0.40% | [6] |

| Colorectal | 0.45 - 0.57% | [6] |

| Lung | 0.14 - 0.18% | [6] |

| Heart | 0.05% | [6] |

| Breast | 0.05% | [6] |

| Placenta | 0.06% | [6] |

| Colorectal Cancer | 0.02 - 0.06% | [6] |

Table 2: 5hmC Abundance in Different Mammalian Brain Regions

| Brain Region | Relative 5hmC Abundance | Key Findings | Reference |

| Cerebellum | High | Enriched in synaptic genes. | [5][15] |

| Hippocampus | High | Increases with age. | [2][5] |

| Cerebral Cortex | High | Cell-type specific distributions associated with differential gene expression. | [16] |

| Dentate Gyrus Neurons | High | Enriched in gene bodies, especially coding exons. | [5] |

Table 3: Comparison of 5hmC Levels in Pluripotent and Differentiated Cells

| Cell Type | Relative 5hmC Level | Key Characteristics | Reference |

| Embryonic Stem Cells (ESCs) | High | Associated with pluripotency genes and bivalent histone domains. | [11][17] |

| Differentiated Cells | Variable (Tissue-specific) | Generally lower than ESCs, with distinct tissue-specific patterns. | [12] |

| Tissue Stem/Progenitor Cells | Very Low | Levels increase with differentiation. | [12] |

| Intestinal Stem Cells | High | Comparable to levels in the brain and ESCs. | [18] |

Experimental Protocols for 5hmC Analysis

The accurate detection and quantification of 5hmC are crucial for understanding its biological roles. Several key techniques have been developed to distinguish 5hmC from 5mC and unmodified cytosine.

TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq provides single-base resolution, quantitative analysis of 5hmC.[4][8]

Principle:

-

Protection of 5hmC: The hydroxyl group of 5hmC is specifically glucosylated by β-glucosyltransferase (βGT), rendering it resistant to subsequent oxidation.

-

Oxidation of 5mC: TET enzymes are used to oxidize all 5mC to 5caC.

-

Bisulfite Conversion: Standard bisulfite treatment converts unmodified cytosine and 5caC to uracil, while the protected 5hmC (now 5gmC) and the original 5hmC remain as cytosine.

-

Sequencing and Analysis: During PCR and sequencing, uracils are read as thymines. The remaining cytosines in the sequence represent the original locations of 5hmC.

Detailed Methodology:

-

Genomic DNA Preparation: Isolate high-quality genomic DNA.

-

Glucosylation of 5hmC: Incubate genomic DNA with UDP-glucose and β-glucosyltransferase (βGT) to specifically label 5hmC residues, forming 5-glucosyl-hydroxymethylcytosine (5gmC).

-

Purification: Purify the DNA to remove enzymes and reagents.

-

Oxidation of 5mC: Treat the DNA with a recombinant TET enzyme (e.g., mTet1) in the presence of necessary cofactors (Fe(II), α-ketoglutarate) to convert 5mC to 5fC and 5caC.

-

Purification: Purify the oxidized DNA.

-

Bisulfite Conversion: Perform standard sodium bisulfite conversion on the treated DNA. This will deaminate cytosine and 5caC to uracil.

-

PCR Amplification: Amplify the converted DNA using primers specific for the regions of interest or for library preparation for next-generation sequencing.

-

Sequencing: Sequence the PCR products or the prepared library.

-

Data Analysis: Align the sequencing reads to a reference genome and quantify the number of C reads at each CpG site, which corresponds to the level of 5hmC.

Oxidative Bisulfite Sequencing (oxBS-seq)

oxBS-seq is another method for the quantitative, single-base resolution mapping of 5hmC.[13][19]

Principle:

-

Chemical Oxidation of 5hmC: 5hmC is specifically oxidized to 5fC using a chemical oxidant, typically potassium perruthenate (KRuO4).

-

Bisulfite Conversion: Standard bisulfite treatment converts unmodified cytosine and the newly formed 5fC to uracil. 5mC is resistant to this conversion.

-

Parallel Bisulfite Sequencing (BS-seq): A standard BS-seq reaction is performed on a parallel sample, where both 5mC and 5hmC are resistant to conversion.

-

Comparison and Quantification: By comparing the results of oxBS-seq (which detects only 5mC) and BS-seq (which detects both 5mC and 5hmC), the level of 5hmC at each site can be inferred by subtraction.

Detailed Methodology:

-

Genomic DNA Preparation: Isolate high-quality genomic DNA and divide it into two aliquots.

-

Oxidation (oxBS-seq sample): Treat one aliquot of DNA with potassium perruthenate (KRuO4) to oxidize 5hmC to 5fC.

-

Purification: Purify the oxidized DNA.

-

Bisulfite Conversion: Perform parallel sodium bisulfite conversion on both the oxidized sample and the untreated sample (for standard BS-seq).

-

Library Preparation and Sequencing: Prepare sequencing libraries from both samples and perform next-generation sequencing.

-

Data Analysis:

-

Align reads from both the oxBS-seq and BS-seq experiments to a reference genome.

-

For the oxBS-seq data, the percentage of C reads at a CpG site represents the percentage of 5mC.

-

For the BS-seq data, the percentage of C reads represents the sum of 5mC and 5hmC.

-

Calculate the percentage of 5hmC by subtracting the 5mC percentage (from oxBS-seq) from the combined percentage (from BS-seq).

-

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq)

hMeDIP-seq is an antibody-based enrichment method for genome-wide profiling of 5hmC.[20][21]

Principle:

-

DNA Fragmentation: Genomic DNA is fragmented, typically by sonication.

-

Immunoprecipitation: An antibody specific to 5hmC is used to enrich for DNA fragments containing this modification.

-

Sequencing: The enriched DNA fragments are then sequenced using next-generation sequencing platforms.

-

Data Analysis: The sequencing reads are mapped to the genome to identify regions enriched in 5hmC.

Detailed Methodology:

-

Genomic DNA Extraction and Fragmentation: Isolate high-quality genomic DNA and fragment it to a desired size range (e.g., 200-800 bp) using sonication.

-

End-Repair and Adaptor Ligation: Perform end-repair on the fragmented DNA, add 'A' tails, and ligate sequencing adaptors.

-

Immunoprecipitation: Incubate the adaptor-ligated DNA with a specific anti-5hmC antibody.

-

Capture of Antibody-DNA Complexes: Use protein A/G magnetic beads to capture the antibody-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound DNA and then elute the enriched DNA fragments.

-

PCR Amplification: Amplify the eluted DNA to generate a sufficient amount for sequencing.

-

Library Quantification and Sequencing: Quantify the library and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of 5hmC enrichment.

Visualizing the Core Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to 5hmC.

Signaling Pathways

Caption: The TET enzyme pathway for active DNA demethylation.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-wide antagonism between 5-hydroxymethylcytosine and DNA methylation in the adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-hmC in the brain is abundant in synaptic genes and shows differences at the exon-intron boundary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 11. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Correlated 5-Hydroxymethylcytosine (5hmC) and Gene Expression Profiles Underpin Gene and Organ-Specific Epigenetic Regulation in Adult Mouse Brain and Liver | PLOS One [journals.plos.org]

- 17. A pilot investigation of differential hydroxymethylation levels in patient-derived neural stem cells implicates altered cortical development in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. epigenie.com [epigenie.com]

- 20. Methylated DNA immune-precipitation sequencing (MeDIP-Seq) and hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-Seq) [bio-protocol.org]

- 21. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-Hydroxymethylcytosine-¹³C,d₂ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Hydroxymethylcytosine-¹³C,d₂ (5hmC-¹³C,d₂) as an internal standard in quantitative mass spectrometry-based analyses. The use of a stable isotope-labeled internal standard is considered the gold standard for accurate and precise quantification of endogenous molecules in complex biological matrices.

Introduction to 5-Hydroxymethylcytosine (5hmC)

5-Hydroxymethylcytosine (5hmC) is a modified DNA base, recognized as the "sixth base" of the genome. It is formed by the oxidation of 5-methylcytosine (5mC) by the Ten-eleven translocation (TET) family of dioxygenases.[1][2][3] Initially considered a transient intermediate in the DNA demethylation pathway, 5hmC is now established as a stable epigenetic mark with distinct and crucial roles in regulating gene expression, maintaining cellular identity, and ensuring genomic stability.[1][4] Dysregulation of 5hmC levels has been implicated in various diseases, including cancer and neurological disorders, making it a significant biomarker.[1][5]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[6] The internal standard, in this case, 5hmC-¹³C,d₂, is chemically identical to the endogenous 5hmC but has a different mass due to the incorporation of heavy isotopes.[2][6] This allows it to be distinguished from the endogenous analyte by a mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, precise quantification can be achieved, as the internal standard compensates for variations in sample preparation, chromatography, and ionization efficiency.

Application Notes

Quantitative Analysis of Global 5hmC Levels in Genomic DNA: The most common application is the determination of total 5hmC levels in genomic DNA isolated from cells or tissues. This is crucial for understanding the epigenetic landscape in various biological contexts, such as development, disease, and in response to therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.[7]

Biomarker Discovery and Validation: Altered global 5hmC levels have been identified as a potential biomarker in several cancers, including hepatocellular carcinoma, where a marked depletion of 5hmC is observed.[8] The use of 5hmC-¹³C,d₂ as an internal standard ensures the accuracy and reproducibility of measurements for biomarker validation studies.

Studies in Neurobiology: The brain exhibits particularly high levels of 5hmC, where it plays a role in neuronal function and development.[3][9] Accurate quantification of 5hmC in different brain regions or neuronal cell types is essential for neuroscience research, including the study of neurodegenerative diseases.

Pharmacodynamic Studies: In drug development, particularly for epigenetic modifiers, quantifying changes in 5hmC levels in response to a drug candidate can serve as a key pharmacodynamic biomarker. This allows for the assessment of target engagement and dose-response relationships.

Experimental Protocols

Protocol 1: Quantification of Global 5hmC in Genomic DNA by LC-MS/MS

This protocol outlines the steps for the quantification of global 5hmC levels in genomic DNA using 5hmC-¹³C,d₂ as an internal standard.

1. Materials and Reagents:

-

Genomic DNA samples

-

5-Hydroxymethylcytosine-¹³C,d₂ internal standard solution (of known concentration)

-

Nuclease P1

-

Alkaline Phosphatase

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Ultrapure water (LC-MS grade)

-

Ammonium acetate or other suitable buffer for LC

2. DNA Extraction and Quantification:

-

Extract genomic DNA from cells or tissues using a standard commercial kit.

-

Assess the purity and concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

3. Addition of Internal Standard and DNA Hydrolysis:

-

To a known amount of genomic DNA (typically 1-2 µg), add a precise amount of the 5hmC-¹³C,d₂ internal standard. The amount of internal standard added should be optimized to be within the range of the expected endogenous 5hmC levels.

-

Perform enzymatic hydrolysis of the DNA to single nucleosides. A common method involves a two-step digestion:

-

Incubate the DNA with Nuclease P1 at 37°C for 2-4 hours.

-

Add Alkaline Phosphatase and continue the incubation at 37°C for another 2-4 hours.

-

-

Alternatively, acid hydrolysis using formic acid can be employed.[10][11]

4. Sample Preparation for LC-MS/MS:

-

After hydrolysis, precipitate proteins by adding a solvent like acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant containing the nucleosides to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried sample in a suitable mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Chromatography: Separate the nucleosides using a suitable HPLC or UHPLC column, such as a C18 reversed-phase column. A typical mobile phase system consists of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is commonly used to achieve optimal separation.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for both endogenous 5hmC and the 5hmC-¹³C,d₂ internal standard need to be determined and optimized on the specific instrument being used.

-

Example Transitions (to be optimized):

-

5hmC: m/z 258.1 → 142.1

-

5hmC-¹³C,d₂: m/z 261.1 → 145.1

-

-

6. Data Analysis and Quantification:

-

Integrate the peak areas for both the endogenous 5hmC and the 5hmC-¹³C,d₂ internal standard.

-

Calculate the ratio of the peak area of endogenous 5hmC to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of unlabeled 5hmC standard spiked with a constant amount of the 5hmC-¹³C,d₂ internal standard.

-

Determine the concentration of 5hmC in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Express the final result as a percentage of total cytosine or as an absolute amount per µg of DNA.

Data Presentation

The following tables summarize representative quantitative data for 5hmC levels in various biological contexts, as reported in the literature.

Table 1: Global 5hmC Levels in Different Mouse Tissues

| Tissue | % 5hmC of total Cytosine (approximate) | Reference |

| Brain (Purkinje cells) | 0.6% | [11] |

| Brain (Granular cells) | 0.2% | [11] |

| Embryonic Stem Cells | High levels | [12] |

Table 2: 5hmC Levels in Human Health and Disease

| Sample Type | Condition | 5hmC Level | Reference |

| Colorectal Tissue | Normal Adjacent Tissue | ~6-fold higher than tumor | [13] |

| Colorectal Tissue | Tumor | Reduced | [13] |

| Hepatocellular Carcinoma | Tumor Tissue | Markedly depleted | [8] |

| Human Urine | Healthy Volunteers | 22.6 ± 13.7 nmol/L | [5][14] |

Mandatory Visualizations

Caption: Experimental Workflow for 5hmC Quantification.

References

- 1. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. epigenie.com [epigenie.com]

- 4. biomodal.com [biomodal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C Labeled internal standards | LIBIOS [libios.fr]

- 7. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]

- 8. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 5-Hydroxymethylcytosine-¹³C,d₂

For Research Use Only

Introduction

5-Hydroxymethylcytosine (5hmC) is a pivotal epigenetic modification in mammalian DNA, serving as an intermediate in the active DNA demethylation pathway and as a stable epigenetic mark in its own right.[1][2][3] It is generated from 5-methylcytosine (5mC) through oxidation by the Ten-eleven translocation (TET) family of enzymes.[2][4][5] The presence and distribution of 5hmC are crucial for gene regulation, cellular differentiation, and have been implicated in various developmental processes and diseases.[1] Isotopically labeled 5hmC, such as 5-Hydroxymethylcytosine-¹³C,d₂, is an invaluable tool for researchers in epigenetics, drug development, and metabolic studies. It serves as an internal standard for quantitative analysis by mass spectrometry and NMR, enabling precise tracking and quantification of 5hmC in biological samples.[6][7][8]

This document provides a detailed, hypothetical protocol for the chemical synthesis of 5-Hydroxymethylcytosine-¹³C,d₂ for research applications. The proposed synthetic route involves the preparation of a ¹³C-labeled 5-formylcytosine precursor, followed by a reduction step using a deuterium source to introduce the d₂-label.

Signaling Pathway: DNA Demethylation

5-Hydroxymethylcytosine is a key intermediate in the active DNA demethylation pathway. This process begins with the oxidation of 5-methylcytosine by TET enzymes. The pathway can proceed through further oxidation to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), which are then excised by thymine-DNA glycosylase (TDG) and replaced with an unmodified cytosine via the base excision repair (BER) pathway.[2][3][4][5]

Caption: The active DNA demethylation pathway mediated by TET enzymes.

Proposed Synthesis Workflow for 5-Hydroxymethylcytosine-¹³C,d₂

The following diagram outlines the proposed multi-step synthesis of 5-Hydroxymethylcytosine-¹³C,d₂.

Caption: Proposed workflow for the synthesis of 5-Hydroxymethylcytosine-¹³C,d₂.

Experimental Protocols

Protocol 1: Synthesis of 5-Formyl-2'-deoxycytidine-¹³C (Hypothetical)

This protocol is adapted from established methods for the formylation of cytosine derivatives.[9][10][11]

Materials:

-

¹³C-labeled 2'-deoxycytidine (¹³C at C2 position)

-

Acetic anhydride

-

Pyridine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Protection: Dissolve ¹³C-labeled 2'-deoxycytidine in pyridine and cool to 0°C. Add acetic anhydride dropwise to protect the amino and hydroxyl groups. Stir the reaction at room temperature overnight.

-

Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected ¹³C-2'-deoxycytidine.

-

Formylation (Vilsmeier-Haack reaction): In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ to anhydrous DMF at 0°C. Stir for 30 minutes.

-

Add the protected ¹³C-2'-deoxycytidine dissolved in DMF to the Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.

-

Extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain protected 5-formyl-2'-deoxycytidine-¹³C.

-

Deprotection: Treat the protected intermediate with aqueous ammonia to remove the acetyl protecting groups.

-

Purify the final product, 5-formyl-2'-deoxycytidine-¹³C, by reverse-phase HPLC.

Protocol 2: Reduction to 5-Hydroxymethylcytosine-¹³C,d₂ (Hypothetical)

This protocol is based on the selective reduction of 5-formylcytosine.[12]

Materials:

-

5-Formyl-2'-deoxycytidine-¹³C

-

Sodium borodeuteride (NaBD₄)

-

Anhydrous methanol

-

Deionized water

-

Dowex 50WX8 resin (H⁺ form)

Procedure:

-

Dissolve 5-formyl-2'-deoxycytidine-¹³C in anhydrous methanol and cool the solution to 0°C in an ice bath.

-

Add a freshly prepared solution of sodium borodeuteride in methanol dropwise to the reaction mixture.

-

Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench it by the slow addition of deionized water.

-

Neutralize the solution with Dowex 50WX8 resin (H⁺ form) until the pH is approximately 7.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain 5-Hydroxymethyl-2'-deoxycytidine-¹³C,d₂. The free base, 5-Hydroxymethylcytosine-¹³C,d₂, can be obtained by acid hydrolysis of the deoxyribonucleoside if required.

Data Presentation

The following table summarizes the expected (hypothetical) quantitative data for the synthesis of 5-Hydroxymethylcytosine-¹³C,d₂. The yields are based on typical values reported for analogous non-isotopic syntheses.

| Step | Product | Starting Material | Expected Yield (%) | Isotopic Purity (¹³C) | Isotopic Purity (d₂) |

| Protocol 1: Formylation | 5-Formyl-2'-deoxycytidine-¹³C | ¹³C-dC | 60-70% | >99% | N/A |

| Protocol 2: Reduction | 5-Hydroxymethyl-2'-deoxycytidine-¹³C,d₂ | ¹³C-5f-dC | 85-95% | >99% | >98% |

| Overall | 5-Hydroxymethyl-2'-deoxycytidine-¹³C,d₂ | ¹³C-dC | 50-65% | >99% | >98% |

Characterization:

-

Mass Spectrometry (MS): The final product should be analyzed by high-resolution mass spectrometry to confirm the molecular weight corresponding to the incorporation of one ¹³C atom and two deuterium atoms.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR should show the disappearance of the formyl proton signal and the appearance of a new signal for the hydroxymethyl group, with altered multiplicity due to deuterium coupling. ¹³C NMR will confirm the position of the ¹³C label.

These application notes and protocols provide a comprehensive guide for researchers interested in the synthesis and application of isotopically labeled 5-Hydroxymethylcytosine for advanced epigenetic research.

References

- 1. 5-Hydroxymethylcytosine - Wikipedia [en.wikipedia.org]

- 2. epigenie.com [epigenie.com]

- 3. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxymethylcytosine: generation, fate, and genomic distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. Isotopic_labeling [bionity.com]

- 8. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient synthesis of 5-hydroxymethylcytosine containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]

Application of Labeled 5-Hydroxymethylcytosine (5hmC) in Cancer Epigenetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxymethylcytosine (5hmC) is an epigenetic modification derived from the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases. Initially considered a mere intermediate in DNA demethylation, 5hmC is now recognized as a stable and functionally distinct epigenetic mark. In the context of cancer, global loss of 5hmC is a common feature across a wide range of malignancies and is often associated with tumor progression and poor prognosis. This widespread depletion, along with locus-specific gains of 5hmC at oncogenic sites, has positioned 5hmC as a promising biomarker for cancer diagnosis, prognosis, and monitoring of treatment response. The ability to specifically label and enrich for 5hmC-containing DNA fragments has been pivotal in advancing our understanding of its role in cancer epigenetics and has opened new avenues for the development of novel diagnostic and therapeutic strategies.

These application notes provide an overview of the significance of labeled 5hmC in cancer research and detail several key experimental protocols for its detection and analysis.

Significance of 5hmC in Cancer Epigenetics

The abundance and distribution of 5hmC are tissue-specific, and alterations in 5hmC patterns are a hallmark of many cancers.[1] The global decrease of 5hmC in tumors can result from various mechanisms, including mutations in TET enzymes and the accumulation of oncometabolites that inhibit TET activity.[2] For instance, mutations in the isocitrate dehydrogenase (IDH) genes lead to the production of 2-hydroxyglutarate (2-HG), a competitive inhibitor of TET enzymes.[2][3]

The study of 5hmC offers several advantages in cancer research:

-

Diagnostic and Prognostic Biomarker: The significant reduction of 5hmC in tumor tissues compared to their normal counterparts makes it a potential biomarker for cancer detection.[4][5] Furthermore, the level of 5hmC has been correlated with patient prognosis in various cancers, including non-small cell lung cancer.[6]

-

Liquid Biopsy Potential: 5hmC is stable in circulating cell-free DNA (cfDNA), making it an ideal candidate for non-invasive liquid biopsies. Profiling 5hmC in cfDNA can help in the early detection of cancers, monitoring tumor dynamics, and assessing treatment response.[7][8]

-

Understanding Gene Regulation in Cancer: Locus-specific 5hmC patterns are associated with active gene expression. Mapping these sites in cancer genomes can provide insights into the dysregulation of oncogenes and tumor suppressor genes.

Quantitative Analysis of Global 5hmC Levels in Cancer

A consistent finding across numerous studies is the global reduction of 5hmC levels in tumor tissues compared to adjacent normal tissues. The table below summarizes quantitative data from various studies, highlighting the extent of this depletion across different cancer types.

| Cancer Type | Normal Tissue (% of dG or median %) | Tumor Tissue (% of dG or median %) | Fold Reduction (approx.) | Reference |

| Colorectal Cancer | 0.46% - 0.57% | 0.02% - 0.06% | 7.7 - 28 | [4] |

| Colorectal Cancer | 0.07% (median) | 0.05% (median) | 1.4 | [9] |

| Lung Cancer (SCC) | 0.078% - 0.182% | 2- to 5-fold lower than normal | 2 - 5 | [5] |

| Brain Tumors | 0.82% - 1.18% | >30-fold lower than normal | >30 | [5] |

| Breast Cancer | Not specified | Profound reduction compared to normal | Not specified | [10] |

| Prostate Cancer | Not specified | Profound reduction compared to normal | Not specified | [10] |

Performance of 5hmC-Based Biomarkers in Cancer Detection (Liquid Biopsy)

The analysis of 5hmC signatures in circulating cell-free DNA (cfDNA) has shown great promise for the non-invasive detection of various cancers. The following table summarizes the performance of these liquid biopsy approaches.

| Cancer Type | Method | Sensitivity | Specificity | AUC | Reference |

| Pan-cancer (6 types) | nano-5hmC-Seal | 68.6% | 96.6% | 0.91 | [11][12] |

| Breast Cancer | nano-5hmC-Seal | 80.0% | 100% | 0.94-0.998 | [11][12] |

| Kidney Cancer | nano-5hmC-Seal | 88.9% | 100% | 0.94-0.998 | [11][12] |

| Lung Cancer | nano-5hmC-Seal | 94.1% | 96.2% | 0.94-0.998 | [11][12] |

| Prostate Cancer | nano-5hmC-Seal | 96.4% | 100% | 0.94-0.998 | [11][12] |

| Colorectal Cancer (Stage I) | 5hmC-based score | 73.5% | 90% | Not specified | [12] |

| Colorectal Cancer (Stage II/III) | 5hmC-based score | 85.3% | 90% | Not specified | [12] |

| Lung Cancer | 5hmC + fragmentation | 87.5% / 83.3% | 80.65% / 77.61% | 0.9257 / 0.8639 | [13] |

Signaling Pathways and Experimental Workflows

TET-Mediated 5mC Oxidation Pathway

The conversion of 5mC to 5hmC is the first step in the active DNA demethylation pathway, catalyzed by TET enzymes. This process is crucial for normal development and is often dysregulated in cancer.

References

- 1. Tissue-specific 5-hydroxymethylcytosine landscape of the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of 5-hydroxymethylcytosine in cancer: cause or consequence? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. 5-Hydroxymethylcytosine modifications in circulating cell-free DNA: frontiers of cancer detection, monitoring, and prognostic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxymethylcytosine signatures in cell-free DNA provide information about tumor types and stages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]